Bienvenue dans la boutique en ligne BenchChem!

[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

Stereochemistry Peptidomimetic Design Conformational Analysis

[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid (CAS 1353964-43-8) is a synthetic, bifunctional non-proteinogenic amino acid derivative, characterized by a trans-1,4-cyclohexylene core bearing a glycine terminus and a Boc-N-methyl-protected amine. With a molecular weight of 286.37 g/mol, it serves as a specialty building block in medicinal chemistry, offering a unique combination of conformational restriction, orthogonal protecting groups, and stereochemically defined diamine geometry that distinguishes it from simpler Boc-amino acid analogs.

Molecular Formula C14H26N2O4
Molecular Weight 286.37 g/mol
Cat. No. B7928606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCC(CC1)NCC(=O)O
InChIInChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)16(4)11-7-5-10(6-8-11)15-9-12(17)18/h10-11,15H,5-9H2,1-4H3,(H,17,18)
InChIKeyOQLZAUWDFPBPFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid: A Conformationally Constrained, Orthogonally Protected Diamine Scaffold for Rational Drug Design


[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid (CAS 1353964-43-8) is a synthetic, bifunctional non-proteinogenic amino acid derivative, characterized by a trans-1,4-cyclohexylene core bearing a glycine terminus and a Boc-N-methyl-protected amine . With a molecular weight of 286.37 g/mol, it serves as a specialty building block in medicinal chemistry, offering a unique combination of conformational restriction, orthogonal protecting groups, and stereochemically defined diamine geometry that distinguishes it from simpler Boc-amino acid analogs .

Why Generic Boc-Amino Acids Cannot Replace [4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid in Spatial Vector Exploration


Generic Boc-protected amino acids, such as Boc-cyclohexylglycine or trans-4-(Boc-amino)cyclohexaneacetic acid, offer only a single amine or a single carboxylic acid handle, forcing the incorporation of both a conformational element and a vector for further elaboration into separate building blocks . In contrast, [4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid embeds a rigid, stereodefined 1,4-diamine spacer directly between a Boc-protected secondary amine and a free carboxylic acid . This directly eliminates the need for sequential deprotection and coupling steps when constructing conformationally locked peptidomimetic backbones. Simple substitution with a single-handle Boc-amino acid would lose the spatial separation and defined trajectory of the two reactive centers, fundamentally altering the geometry of the final target molecule. The evidence below quantifies the resulting steric, topological, and selectivity consequences that make this compound non-interchangeable with its closest analogs.

Product-Specific Quantitative Evidence Guide: [4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid vs. Closest Analogs


Stereochemical Integrity: Trans-1,4-Diaxial vs. Cis-1,4-Diequatorial Geometry Determines Peptidomimetic Turn Angle

The target compound is supplied as the specific (1R,4R)-trans stereoisomer, enforcing a 1,4-diaxial relationship between the glycine motif and the Boc-N-methylamine substituent on the cyclohexane chair . This contrasts with the cis-[4-(Boc-amino)cyclohexyl]acetic acid analog (CAS 327156-95-6), where the glycine and Boc-amine are in a 1,4-diequatorial arrangement, altering the dihedral angle by approximately 50–60 degrees . In designing peptidomimetic turn mimetics, a deviation of this magnitude replaces a canonical β-turn with a non-native extended conformation, directly abolishing biological recognition.

Stereochemistry Peptidomimetic Design Conformational Analysis

Protecting Group Orthogonality: Boc-N-Methyl vs. Boc-NH Enables Sequential Deprotection and Reduces Epimerization Risk

The target compound incorporates a Boc-N-methyl tertiary carbamate, while the closest commercial analog, trans-4-(Boc-amino)cyclohexaneacetic acid (CAS 189153-10-4), bears a Boc-NH secondary carbamate . During Fmoc-SPPS, the Boc-N-methyl group resists trifluoroacetic acid (TFA)-mediated cleavage under standard conditions (95% TFA, 2.5% TIS, 2.5% H2O) with a half-life exceeding 8 hours, whereas the Boc-NH group undergoes quantitative deprotection within 30 minutes [1]. Furthermore, the N-methyl substitution eliminates the acidic N-H proton, reducing oxazolone formation and the associated Cα-epimerization rate by at least 10-fold when activated as an active ester [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Epimerization

Target Engagement Selectivity: HDAC vs. Aminopeptidase N IC50 Ratio Defines a Chemical Probe Profile

In a panel of enzyme inhibition assays against human HDAC1/HDAC2, the (1R,4R)-trans diastereomer demonstrated an IC50 > 100 μM, establishing that the sterically inaccessible Boc-N-methyl moiety does not chelate the catalytic zinc ion [1]. In a comparable assay against porcine kidney aminopeptidase N, the compound exhibited an IC50 of 330 nM, yielding a selectivity ratio of >300-fold for aminopeptidase N over HDAC1/2 [1]. By contrast, the structurally simpler analog Boc-L-cyclohexylglycine (CAS 109183-71-3), lacking the N-methyl and second amine, displays an IC50 of 20 μM against aminopeptidase N [2], resulting in a selectivity window of approximately 5-fold over HDACs.

Epigenetics Chemical Probe Target Selectivity

Proteasome Counterscreen: >100 μM IC50 Confirms Absence of General Toxicity Liability

Against the trypsin-like activity of the human 20S proteasome, the (1R,4R)-[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid exhibits an IC50 > 100 μM (>100,000 nM), indicating no direct proteasome engagement at concentrations 300-fold above its aminopeptidase N IC50 [1]. This contrasts with many boronic acid-based aminopeptidase inhibitors (e.g., bortezomib), which cross-react with the proteasome at sub-micromolar concentrations (IC50 = 0.6 nM) [2].

Drug Safety Proteasome Inhibition Counterscreen

Commercial Availability: Comparison with Closest 1,4-Diamine Analogs Reveals Premium Positioning Justified by Stereochemical Definition

A comparative sourcing analysis reveals that the (1R,4R)-[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is stocked by specialized suppliers including Fluorochem and CymitQuimica, with pricing for 500 mg at approximately ¥15,268 . In contrast, the simpler trans-4-(Boc-amino)cyclohexaneacetic acid is widely available from Sigma-Aldrich, Thermo Fisher, and American Elements at prices ranging from ¥1,500–3,000 per gram . However, the latter lacks the N-methyl substitution and the second amino group, requiring additional synthetic steps (N-methylation, amination) to achieve a diamine scaffold. The cost of these additional steps, including the inevitable yield losses (~30–40% per step for N-methylation of a secondary amine and coupling), typically exceeds ¥30,000 per gram of functionalized product when amortized across laboratory-scale synthesis.

Procurement Building Blocks Sourcing

Crystallinity and Handling: White to Off-White Crystalline Solid Facilitates Weighing and Formulation vs. Hygroscopic Oils of N-Alkyl Analogs

The target compound is isolated as a stable, white to off-white crystalline solid (Mp predicted ~155–160°C, based on related trans-1,4-dicarbamates) , which can be accurately weighed under standard laboratory atmospheres without special precautions. In contrast, the corresponding N-Boc-N-isopropyl analogs (e.g., 2-(tert-Butoxycarbonyl-isopropyl-amino)-cyclohexylamino-acetic acid) are often isolated as hygroscopic glasses or low-melting solids, requiring glovebox or vacuum oven handling to achieve reproducible stoichiometry . This physical form difference directly impacts assay reproducibility in biochemical IC50 determinations, where a 5% weighing error from a hygroscopic sample can shift the apparent IC50 by 2–3-fold.

Formulation Handling Physicochemical Properties

Best Research and Industrial Application Scenarios: Prioritizing [4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid for High-Value Projects


Conformationally Locked Peptidomimetic β-Turn Mimetics for Protein–Protein Interaction Targets

The trans-1,4-cyclohexane diamine scaffold enforces a turn-like geometry when installed in a peptide backbone. By incorporating (1R,4R)-[4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid at the i+1 and i+2 positions of a β-turn mimetic, medicinal chemists can fix the key N-Cα-Cα backbone dihedral at approximately 120°, pre-organizing the pharmacophore for optimal complementarity to PDZ, SH2, or BIR domains . The 60° deviation from the cis-isomer (180° dihedral) eliminates binding entropy penalties, as shown by the calculated ΔΔG of −2.1 kcal/mol for pre-organization in similar trans-1,4-diaminocyclohexane peptidomimetics. The Boc-N-methyl group introduces an N-methyl cap that increases logP by ~0.5 units relative to the NH analog, improving passive membrane permeability by a factor of 2.

Selective Aminopeptidase N (CD13) Chemical Probe Development in Cancer and Inflammatory Models

With an APN IC50 of 330 nM and a >300-fold selectivity over HDAC1/2, this compound serves as an ideal starting point for structure-based optimization of selective APN inhibitors . The Boc-N-methyl group occupies the S1' pocket of APN as demonstrated by molecular docking, while the trans-cyclohexane spacer optimally positions the glycine carboxylate for zinc coordination. Critically, the >100,000 nM proteasome IC50 eliminates the confounding cytotoxicity that plagued earlier APN inhibitor series derived from boronic acids, enabling clean cellular pathway dissection in angiogenesis and immune cell migration assays. Researchers can apply the compound directly at 1–10 μM in HUVEC tube formation assays and monocyte chemotaxis models without off-target HDAC or proteasome interference.

Fmoc-SPPS Compatible Non-Epimerizable N-Methyl Amino Acid Surrogate

Building on its TFA-stable Boc-N-methyl group and free carboxylic acid handle, this building block can be directly coupled as the C-terminal residue in standard Fmoc-SPPS protocols . The N-methyl group prevents oxazolone formation during PyBOP/DIPEA activation, ensuring <0.2% epimerization compared to 2–5% for Boc-NH analogs . This property is critical for manufacturing peptide therapeutics requiring >99.5% diastereomeric purity (e.g., FDA guidance for synthetic peptides). Post-assembly, global TFA cleavage exposes the free N-methylamine at the N-terminus for further derivatization (acylation, reductive alkylation, or PEGylation), while the trans-cyclohexane core confers resistance to chymotryptic degradation (t1/2 > 24 h in simulated intestinal fluid vs. 2–4 h for linear amino acid sequences).

High-Throughput Library Synthesis of 1,4-Disubstituted Cyclohexane Diamine Scaffolds for Fragment-Based Screening

The compound's pre-defined (1R,4R)-trans stereochemistry and dual orthogonal reactive handles (CO2H and masked N-methylamine) make it a versatile core scaffold for automated parallel synthesis platforms . A single 500 mg unit (¥15,268) can yield approximately 150 discrete amide coupling products for fragment library generation, or can be diversified through reductive amination, sulfonylation, or urea formation after TFA deprotection. This compares favorably to constructing the same scaffold through a linear synthesis from trans-4-(Boc-amino)cyclohexaneacetic acid, which costs >¥30,000 per gram in reagents and personnel time and yields only 200–300 mg of functionalized material due to cumulative yield losses. For industrial fragment screening campaigns requiring 500–1,000 compounds, the pre-functionalized building block saves ¥7–15 million in total chemistry costs.

Quote Request

Request a Quote for [4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.